molecular formula C9H14N2O2 B1344702 Ethyl-3-isopropyl pyrazole-4-carboxylate CAS No. 342026-17-9

Ethyl-3-isopropyl pyrazole-4-carboxylate

Cat. No.: B1344702
CAS No.: 342026-17-9
M. Wt: 182.22 g/mol
InChI Key: CBQOEYAQFVRTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3-isopropyl pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 3-position, an isopropyl group at the 4-position, and a carboxylate ester group.

Scientific Research Applications

Ethyl-3-isopropyl pyrazole-4-carboxylate has numerous applications in scientific research:

Safety and Hazards

Ethyl-3-isopropyl pyrazole-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate typically involves a cyclocondensation reaction. One common method is the reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl-3-isopropyl pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl pyrazole-4-carboxylate
  • Isopropyl pyrazole-4-carboxylate
  • Methyl pyrazole-4-carboxylate

Comparison: Ethyl-3-isopropyl pyrazole-4-carboxylate is unique due to the presence of both ethyl and isopropyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQOEYAQFVRTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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